molecular formula C20H20N4O2S B11630189 2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(4-thiomorpholinyl)- CAS No. 441782-78-1

2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(4-thiomorpholinyl)-

Cat. No.: B11630189
CAS No.: 441782-78-1
M. Wt: 380.5 g/mol
InChI Key: NZXMZSQASAWFTA-UHFFFAOYSA-N
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Description

1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-(THIOMORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE is a complex organic compound featuring a pyrrolidine-2,5-dione core, a phenyl diazenyl group, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-(THIOMORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions

    Pyrrolidine-2,5-dione Core Synthesis: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Phenyl Diazenyl Group: This step involves the diazotization of aniline derivatives followed by coupling with the pyrrolidine-2,5-dione core.

    Thiomorpholine Moiety Addition: The final step includes the nucleophilic substitution reaction to introduce the thiomorpholine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions and purification processes to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-(THIOMORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The phenyl diazenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-(THIOMORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-(THIOMORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The phenyl diazenyl group can interact with enzymes, leading to inhibition or activation of specific pathways. The thiomorpholine moiety may enhance the compound’s binding affinity to certain proteins, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: Compounds like 3-chloro-1-aryl pyrrolidine-2,5-diones have similar core structures but different substituents.

    Phenyl Diazenyl Compounds: Other compounds with phenyl diazenyl groups may have different biological activities.

    Thiomorpholine Derivatives: Compounds containing thiomorpholine moieties are studied for their unique chemical properties.

Uniqueness

1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-(THIOMORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds

Properties

CAS No.

441782-78-1

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

1-(4-phenyldiazenylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C20H20N4O2S/c25-19-14-18(23-10-12-27-13-11-23)20(26)24(19)17-8-6-16(7-9-17)22-21-15-4-2-1-3-5-15/h1-9,18H,10-14H2

InChI Key

NZXMZSQASAWFTA-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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